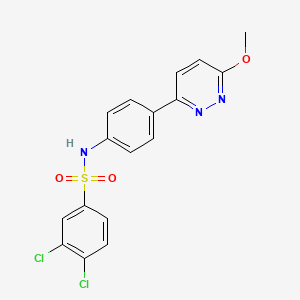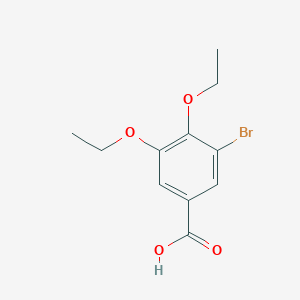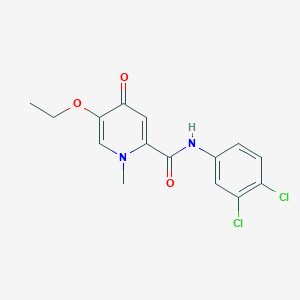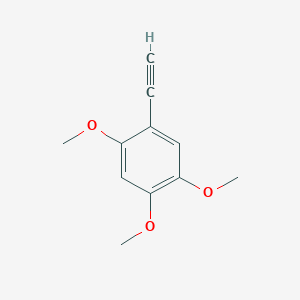![molecular formula C19H24N4O3S B2493141 4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034265-47-7](/img/structure/B2493141.png)
4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For compounds similar to the one , methodologies might include condensation reactions, the use of organometallic reagents for functional group transformations, and cyclization processes. For example, synthesis approaches for related compounds have been reported, involving reactions under specific conditions to achieve desired molecular frameworks (Alberola et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity, stability, and potential biological interactions. Structural analyses often employ X-ray crystallography, NMR spectroscopy, and computational methods to elucidate conformations and electronic structures. For instance, compounds with pyrrolidinyl and tetrahydropyrazolo moieties have been studied to detail their molecular geometries and electronic properties, highlighting the importance of these analyses in predicting compound behavior (Özdemir et al., 2015).
Chemical Reactions and Properties
The reactivity of such a compound can be influenced by its functional groups, leading to various chemical reactions including substitutions, additions, and eliminations. The presence of a pyrrolidinyl sulfonyl group, for instance, might offer nucleophilic sites for reactions, whereas the benzamide moiety could engage in electrophilic substitutions. Research into similar molecules has explored their reactivity under different conditions, providing insight into potential transformations and reactivity patterns (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments. These characteristics can influence its application and handling. Studies on related compounds have examined these properties in detail, offering a basis for predicting those of the compound (Wang et al., 2006).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are critical for designing synthesis routes and applications. The intricate structure of the compound suggests a detailed analysis of these properties is necessary to fully understand and utilize it. Investigations into similar molecules have provided valuable data on their chemical behavior, which could be extrapolated to this compound (Shim et al., 2002).
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(20-13-16-14-21-23-12-2-1-5-18(16)23)15-6-8-17(9-7-15)27(25,26)22-10-3-4-11-22/h6-9,14H,1-5,10-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNHYASXDZDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)
![N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2493060.png)




![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)
![2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2493074.png)


![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2493079.png)
